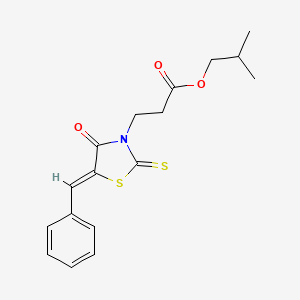

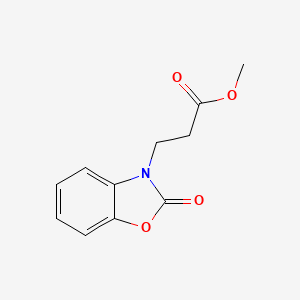

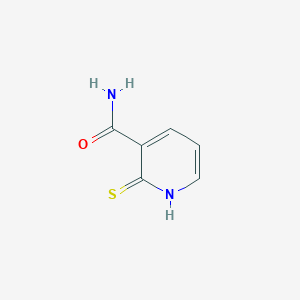

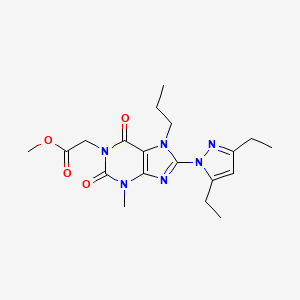

methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is a compound that belongs to the class of 1,3-benzoxazol-2(3H)-ones, which are known for their biological activity. This particular ester derivative is structurally related to various compounds that have been studied for their chemical and physical properties, as well as their potential biological activities.

Synthesis Analysis

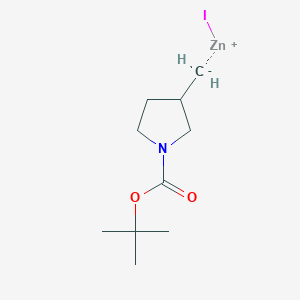

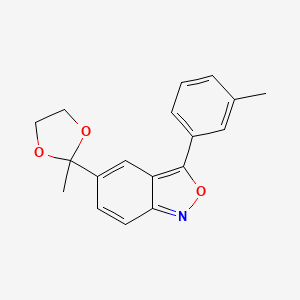

The synthesis of related benzoxazinone derivatives has been reported using different methods. For instance, a zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides has been developed to access 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters, which are structurally similar to the compound . Additionally, novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates have been synthesized from 2-aminophenols and dimethyl-2-oxoglutarate under mild conditions .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray diffraction and quantum chemical calculations. For example, the charge density and molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a closely related molecule, have been determined, revealing insights into the dynamics of the molecule and the effect of intermolecular interactions . Vibrational spectroscopy and theoretical calculations have also been used to investigate the structure of similar compounds, such as 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid .

Chemical Reactions Analysis

The reactivity of benzoxazolone derivatives has been explored in various chemical reactions. The reaction of 1-(2-benzoxazolon-3-yl)-2-propanones with hydrazinhydrate, for example, has been studied, leading to the formation of hydrazones, azines, and tetrahydro-1,2,4-triazine-3-ones, depending on the reaction conditions . These findings suggest that the methyl ester may also participate in similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazolone derivatives are influenced by their molecular structure. The vibrational spectra and molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, another related molecule, have been determined using both experimental and theoretical methods, providing a comprehensive understanding of its properties . Similarly, the structural and spectral studies on 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid have contributed to the assignment of vibrational spectra and a better grasp of its chemical behavior .

Applications De Recherche Scientifique

Novel Organic Syntheses and Biological Activities

Synthesis of Benzoxazinone Derivatives : A study reported the synthesis of novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates from 2-aminophenols and dimethyl-2-oxoglutarate. These compounds displayed activity against Candida albicans, with one derivative showing moderate activity against bacterial strains, highlighting their potential as antimicrobial agents (Hachama et al., 2013).

Corrosion Inhibition : Another study focused on the application of a benzoxazin derivative as a corrosion inhibitor for carbon steel in acidic solutions. The study found that the compound effectively inhibits corrosion, with efficiency increasing with concentration, indicating its potential use in industrial applications (Hachama et al., 2016).

Material Science and Chemistry

- Advanced Material Synthesis : Research into the catalytic synthesis of benzoxazinone derivatives has yielded methods for creating complex organic molecules with potential applications in pharmaceuticals and materials science. One such study describes a zinc triflate-catalyzed synthesis method for 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters, showcasing a novel approach to accessing hybrid compounds (Peddinti et al., 2021).

Theoretical and Experimental Chemistry

Molecular Structure Analysis : A comprehensive study on the molecular structure and vibrational spectra of benzoxazolone derivatives provides insight into the physical properties of these compounds. This research aids in understanding the stability and reactivity of benzoxazinones, contributing to their potential utility in various chemical processes (Taşal et al., 2009).

Electron Density Studies : Analysis of the electron density of benzoxazolone derivatives offers valuable information on the electronic structure of these molecules. Such studies can inform the design of new compounds with desired properties for use in pharmaceuticals and materials science (Wang et al., 2016).

Propriétés

IUPAC Name |

methyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-10(13)6-7-12-8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBGBKAOFDQIDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C2=CC=CC=C2OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

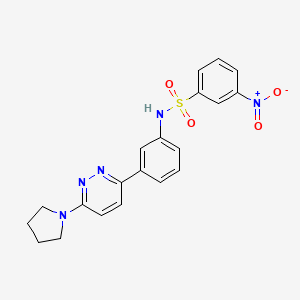

![(4-(2-methoxyethoxy)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2517063.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2517081.png)

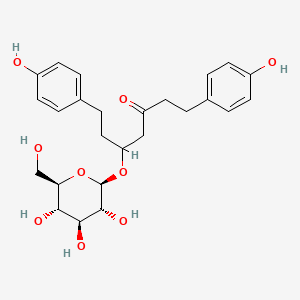

![5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole](/img/structure/B2517082.png)